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Executive Summary

NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), was
developed as a liver-selective vasodilator for the treatment of various liver diseases, most
notably portal hypertension. By coupling UDCA, which is preferentially taken up by
hepatocytes, with an NO-releasing moiety, NCX 1000 was designed to deliver NO directly to
the hepatic microcirculation. This targeted delivery was intended to increase intrahepatic NO
levels, relax hepatic stellate cells (HSCs), and reduce the dynamic component of intrahepatic
vascular resistance without causing systemic hypotension.

Preclinical studies in animal models of cirrhosis, liver fibrosis, non-alcoholic steatohepatitis
(NASH), and drug-induced liver injury showed promising results. NCX 1000 effectively reduced
portal pressure, decreased liver fibrosis, and exhibited significant cytoprotective and anti-
inflammatory effects. However, these promising preclinical findings did not translate into clinical
efficacy. A Phase lla clinical trial in patients with cirrhosis and portal hypertension found that
NCX 1000 failed to reduce the hepatic venous pressure gradient (HVPG) and instead produced
systemic hemodynamic effects. This guide provides a comprehensive overview of the core
science behind NCX 1000, detailing its mechanism of action, summarizing key preclinical and
clinical data, and outlining the experimental protocols used in its evaluation.

Introduction to NCX 1000
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NCX 1000 is a novel chemical entity, chemically named 2-(Acetyloxy) benzoic acid 3-
(nitrooxymethyl) phenyl ester.[1][2] It is synthesized by adding a nitric oxide (NO)-releasing
moiety to the parent compound, ursodeoxycholic acid (UDCA).[1][3] UDCA is a hydrophilic bile
acid known for its cytoprotective and anti-cholestatic properties and is selectively metabolized
by hepatocytes.[1] The core concept behind NCX 1000 was to leverage the liver-targeting
nature of UDCA to achieve selective delivery of NO, a potent endogenous vasodilator, directly
into the liver.[4]

In cirrhotic livers, a deficiency of endothelial NO production contributes significantly to
increased intrahepatic vascular resistance, a primary factor in the development of portal
hypertension.[2][4] Conventional NO donors, such as nitrates, lack liver specificity and cause
systemic vasodilation, which can exacerbate the hyperdynamic circulation already present in
cirrhotic patients.[4] NCX 1000 was engineered to overcome this limitation by releasing NO
within the liver, thereby aiming to decrease intrahepatic resistance without adverse systemic
effects.[4]

Mechanism of Action

The therapeutic rationale for NCX 1000 is centered on its function as a liver-targeted NO donor.

e Hepatic Uptake and Metabolism: Following oral administration, NCX 1000 is absorbed and,
due to its UDCA backbone, is selectively taken up by liver cells, including hepatocytes and
hepatic stellate cells (HSCs).[1][4]

 Nitric Oxide Release: Within these cells, NCX 1000 is metabolized, leading to the release of
biologically active NO into the hepatic microcirculation.[1][2] This localized release was
confirmed in preclinical studies by increased nitrite/nitrate content in the liver.[4]

o Downstream Signaling: The released NO activates soluble guanylate cyclase (sGC) in target
cells, particularly the HSCs.

o cGMP-Mediated Relaxation: Activation of sGC leads to an increase in intracellular levels of
cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP initiates a signaling cascade
that results in the relaxation of HSCs.

¢ Reduction of Intrahepatic Resistance: HSCs are key regulators of sinusoidal vascular tone.
In cirrhosis, their contraction significantly contributes to the "dynamic" component of
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intrahepatic resistance.[1] By inducing HSC relaxation, NCX 1000 was shown in preclinical
models to reduce this dynamic resistance, thereby lowering portal pressure.[1][3]

Metabolism In

[ Hepatocyte / Hepatic Stellate Cell (HSC) ]

Nitric Oxide (NO)

_________ > Soluble Guanylate
Cyclase (sGC)
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Caption: NCX 1000 molecular signaling cascade in the liver.

Application in Liver Pathophysiologies
Portal Hypertension

Portal hypertension is a major complication of cirrhosis, primarily caused by increased
intrahepatic resistance to portal blood flow.[4] Preclinical studies positioned NCX 1000 as a
strong candidate for its treatment.

Preclinical Evidence: In rat models of cirrhosis induced by carbon tetrachloride (CCl4), NCX
1000 demonstrated significant efficacy.[1][3] While both NCX 1000 and UDCA reduced liver
collagen deposition, only NCX 1000 prevented the formation of ascites and reduced
intrahepatic resistance.[1][2][3] This key difference was attributed to NCX 1000's ability to
inhibit HSC contraction, directly addressing the dynamic component of portal hypertension.[1]
[3] Importantly, these effects were observed without significant changes to systemic mean
arterial pressure in animal models.[4]

Clinical Evidence: Despite the robust preclinical data, a Phase Ila randomized, double-blind,
dose-escalating study in patients with cirrhosis and portal hypertension yielded disappointing
results.[5] The trial, which enrolled eleven patients, found that 16 days of treatment with NCX
1000 (up to 2 g t.i.d.) did not lead to a statistically significant change in the primary endpoint,
the hepatic venous pressure gradient (HVPG).[5] Furthermore, the treatment was associated
with a dose-dependent reduction in systolic blood pressure and a significant decrease in
hepatic blood flow, indicating that the desired liver-selective effect was not achieved in humans
and that the drug had systemic consequences.[5]
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Table 1: Summary of NCX 1000 Efficacy
Data in Portal Hypertension

Parameter Preclinical (Rat, CCl4 Model)[1][6]
Portal Pressure / HVPG Significantly reduced
Intrahepatic Resistance Reduced

) ] Prevented (Incidence reduced from 75% to
Ascites Formation

28.5%)
Systemic Blood Pressure No effect on mean arterial pressure
Hepatic Blood Flow (HBF) Not reported as primary outcome

Liver Fibrosis

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, like collagen, in
response to chronic liver injury. The activation of HSCs is a central event in this process.

Preclinical Evidence: In the CCl4-induced rat model of cirrhosis, treatment with NCX 1000 (15
mg/kg) for 8 weeks resulted in a significant reduction in liver fibrosis.[6] Immunohistochemical
analysis showed that both NCX 1000 and its parent compound UDCA decreased total liver
collagen content by approximately 50% compared to the CCl4-only control group.[6]

Table 2: Effect of NCX 1000 on Liver Fibrosis

Model Parameter

CCl4-Induced Cirrhosis (Rat)[6] Total Liver Collagen Content

Nonalcoholic Steatohepatitis (NASH)

NASH is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by
inflammation and hepatocyte damage, often driven by metabolic dysfunction and oxidative
stress.[7][8]

Preclinical Evidence: In a rat model of NASH induced by a high-fat diet, NCX 1000
demonstrated potent cytoprotective, antioxidant, and hypoinsulinemic properties.[9] Treatment
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with NCX 1000 (30 mg/kg) improved liver histology, significantly decreased lipid peroxidation,
and suppressed increases in plasma insulin and the pro-inflammatory cytokine TNF-a.[9]
Combining a lower dose of NCX 1000 with the antioxidant Vitamin E produced comparable
benefits to the higher dose.[9]

Table 3: Key Findings of NCX 1000 in a
Preclinical NASH Model[9]

Parameter Effect of NCX 1000 (30 mg/kg)
Liver Histology Improved

Lipid Peroxidation Decreased

Plasma Insulin Increase suppressed

Plasma TNF-a Increase suppressed

LDH Release Increase suppressed

Drug-Induced Liver Injury

Acetaminophen (APAP) overdose is a common cause of acute liver failure, characterized by
mitochondrial dysfunction and massive hepatocyte necrosis.[10][11]

Preclinical Evidence: In a mouse model of APAP-induced hepatotoxicity, therapeutic
administration of NCX 1000 (40 pmol/kg) two hours after APAP intoxication provided significant
protection.[12] The treatment reduced mortality from ~60% to 25%, improved liver histology,
and prevented the upregulation of key inflammatory and apoptotic pathway genes, including
TNF-a, IFN-y, and Fas/Fas Ligand.[12] In vitro studies confirmed that NCX 1000 protected
primary hepatocytes from APAP-induced mitochondrial dysfunction and cell death.[12]
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Table 4: Protective Effects of NCX 1000 in
APAP-Induced Liver Injury[12]

Parameter Result

Mortality (24h) Reduced from ~58% to ~25%
Liver Histopathology Improved

Liver TNF-a mRNA Upregulation prevented

Liver INOS mRNA Upregulation prevented

Liver cGMP Levels Increased

Detailed Experimental Protocols
CCl4-Induced Cirrhosis Model (Rat)

This model was central to establishing the preclinical efficacy of NCX 1000 for portal

hypertension and fibrosis.

Induction: Male Wistar rats were administered carbon tetrachloride (CCl4) via intraperitoneal
(i.p.) injection twice weekly for 8 weeks to induce cirrhosis.[6]

Treatment: During the 8-week induction period, animals received daily oral gavage of either
vehicle (carboxymethyl cellulose), UDCA (15 mg/kg), or NCX 1000 (15 mg/kg).[6]

Portal Pressure Measurement: At the end of the study, rats were anesthetized, and portal
pressure was measured directly by cannulating the portal vein.[6]

Isolated Liver Perfusion: To assess intrahepatic resistance, livers were isolated and perfused
with a Krebs-Henseleit solution at increasing flow rates, and the perfusion pressure was
recorded.[6]

Histology and Collagen Quantification: Liver tissue was fixed, sectioned, and stained (e.g.,
Sirius Red). Collagen deposition was quantified using immunohistochemistry for type |
collagen and image analysis.[6]
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¢ HSC Contraction Assay: HSCs were isolated from normal rat livers and cultured on collagen-
coated plates. Contraction was induced with fetal calf serum (FCS). The change in cell
surface area was measured via microscopy after the addition of NCX 1000, UDCA, or control
compounds to assess relaxation.[2]

Start:
Male Wistar Rats

Concurrent Daily Treatment (Oral Gavage)
8-Week CCl4 Induction - Group 1: Vehicle

(i.p. injections, 2x/week) - Group 2: UDCA (15 mg/kg)
- Group 3: NCX 1000 (15 mg/kg)
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Caption: Experimental workflow for the CCl4-induced liver cirrhosis model.

Acetaminophen (APAP)-Induced Acute Liver Failure
Model (Mouse)
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This protocol was used to evaluate the therapeutic potential of NCX 1000 in an acute liver
injury setting.

 Induction: Mice were fasted and then administered a single hepatotoxic dose of APAP (e.g.,
330 ymol/kg) via i.p. injection.[10][12]

o Treatment Protocol: In the therapeutic protocol, mice were treated with NCX 1000 (40
pmol/kg, i.p.), UDCA, or vehicle at a set time point (e.g., 2 hours) after the APAP injection.
[12]

o Endpoints:
o Mortality: Survival was monitored over a 24-hour period.[12]

o Biochemical Analysis: Plasma was collected to measure levels of liver enzymes such as
alanine aminotransferase (ALT).[12]

o Histopathology: Livers were harvested, fixed, and stained with H&E to assess the extent of
necrosis.[12]

o Gene Expression: Liver tissue was used for RNA extraction and reverse transcription-PCR
(RT-PCR) to quantify the mRNA levels of inflammatory mediators like TNF-a, IFN-y, and
INOS.[12]

Phase lla Clinical Trial Protocol (Human)

This study assessed the efficacy and safety of NCX 1000 in the target patient population.

o Study Design: A single-center, randomized (4:1, NCX 1000 to placebo), double-blind,
parallel-group, dose-escalating study.[5]

» Participants: Patients with established cirrhosis and portal hypertension (baseline HVPG >
10 mmHQ).[5][13]

 Intervention: Patients received escalating oral doses of NCX 1000 or placebo for 16 days,
with a maximum target dose of 2 grams three times a day (t.i.d.) or the maximum tolerated
dose.[5]
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o Primary Efficacy Endpoint: The change in fasting hepatic venous pressure gradient (HVPG)
from baseline to the end of treatment. HYPG was measured via hepatic venous
catheterization.[5]

e Secondary Endpoints: Included changes in postprandial HVPG, hepatic blood flow (HBF),
and systemic hemodynamics (arterial blood pressure).[5]

o Safety Assessment: Monitoring of all adverse events throughout the study.[5]

Conclusion and Future Perspectives

NCX 1000 is a well-designed molecule based on a strong scientific rationale: the targeted
delivery of nitric oxide to the liver to alleviate the dynamic component of intrahepatic resistance.
Preclinical studies across multiple models of liver disease—including portal hypertension,
fibrosis, NASH, and acute liver failure—provided a robust proof-of-concept, demonstrating
significant therapeutic benefits.

However, the failure of NCX 1000 to meet its primary endpoint in a Phase lla clinical trial
highlights the profound challenges of translating findings from animal models to human
pathophysiology. The lack of efficacy in reducing HVPG, coupled with the emergence of
systemic hypotensive effects in patients, suggests that the liver-selective metabolism and
action observed in rodents did not occur to the same degree in humans.[4][5] This discrepancy
could be due to differences in drug metabolism, pharmacokinetics, or the underlying complexity
of human cirrhotic hemodynamics. While the journey of NCX 1000 as a therapeutic agent for
portal hypertension has concluded, the extensive research conducted provides valuable
insights for the future development of liver-targeted therapies. The core concept remains a
valid and important goal in hepatology, and the lessons learned from NCX 1000 can inform the
design of next-generation drugs aimed at modulating hepatic vascular tone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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